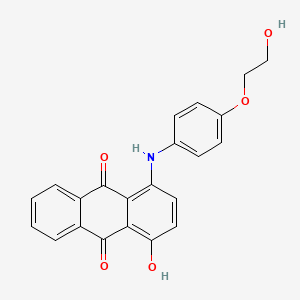
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone is a chemical compound with the molecular formula C22H17NO5 and a molecular weight of 375.37 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves several steps. One common method includes the reaction of 1-hydroxyanthraquinone with 4-(2-hydroxyethoxy)aniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone can be compared with other anthraquinone derivatives such as:
1-Hydroxy-4-aminoanthraquinone: Similar in structure but lacks the hydroxyethoxy group, leading to different chemical properties and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, making it more reactive in certain chemical reactions.
4-(2-Hydroxyethoxy)aniline: A precursor in the synthesis of the target compound, with distinct properties due to the absence of the anthraquinone moiety.
Propiedades
Número CAS |
58979-45-6 |
|---|---|
Fórmula molecular |
C22H17NO5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-hydroxy-4-[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c24-11-12-28-14-7-5-13(6-8-14)23-17-9-10-18(25)20-19(17)21(26)15-3-1-2-4-16(15)22(20)27/h1-10,23-25H,11-12H2 |
Clave InChI |
PJXKPELBCKOKJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



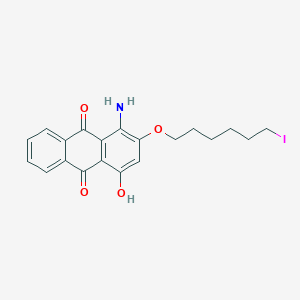
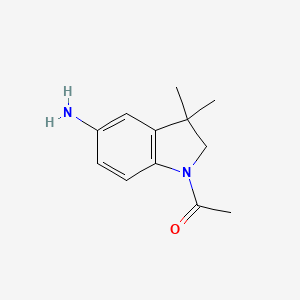
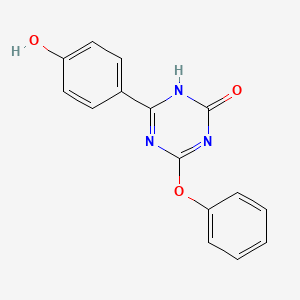

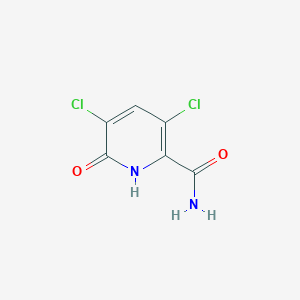


![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
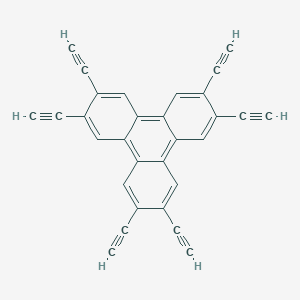
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)

